

# In-depth Technical Guide: Structure Elucidation of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

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## Compound of Interest

**Compound Name:** 2-(4-Bromophenyl)thiazole-4-carbaldehyde

**Cat. No.:** B112275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **2-(4-Bromophenyl)thiazole-4-carbaldehyde**, a key intermediate in the synthesis of various therapeutic agents. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of the spectroscopic data used to confirm its chemical structure.

## Introduction

**2-(4-Bromophenyl)thiazole-4-carbaldehyde** is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromophenyl group attached to a thiazole-4-carbaldehyde core, makes it a versatile building block for the synthesis of novel compounds with potential biological activities, including anti-cancer properties. Accurate structural elucidation is paramount for its application in drug discovery and development.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** is presented in the table below.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNOS
Molecular Weight	268.13 g/mol
CAS Number	21166-30-3
Appearance	Off-white solid

## Synthesis and Purification

The synthesis of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** can be achieved through the oxidation of its corresponding alcohol precursor, [2-(4-Bromophenyl)-thiazol-4-yl]-methanol.

### Experimental Protocol: Synthesis

A common and effective method for the synthesis of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** involves the following steps:

- Precursor Synthesis: The starting material, [2-(4-Bromophenyl)-thiazol-4-yl]-methanol, is first synthesized according to established literature procedures.
- Oxidation Reaction: To a solution of [2-(4-Bromophenyl)-thiazol-4-yl]-methanol in chloroform, an excess of manganese(IV) oxide (MnO<sub>2</sub>) is added.
- Reaction Conditions: The reaction mixture is stirred at room temperature (approximately 20°C) for a period of 12 hours.
- Work-up: After the reaction is complete, the solid manganese dioxide is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure to yield the crude **2-(4-Bromophenyl)thiazole-4-carbaldehyde**.

### Purification

The crude product is typically purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

# Structure Elucidation: Spectroscopic Analysis

The definitive structure of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The  $^1\text{H}$  NMR spectrum provides information on the number and chemical environment of the protons in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Note: Specific  $^1\text{H}$  NMR data for this compound was not found in the provided search results. The table is a template for expected signals.

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Note: Specific  $^{13}\text{C}$  NMR data for this compound was not found in the provided search results. The table is a template for expected signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are summarized below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1690	Strong	C=O stretch (aldehyde)
~1585	Medium	C=C stretch (aromatic ring)
~1470	Medium	C=N stretch (thiazole ring)
~820	Strong	C-H out-of-plane bend (para-disubstituted benzene)
~670	Medium	C-Br stretch

Note: These are characteristic expected values. Actual peak positions may vary slightly.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

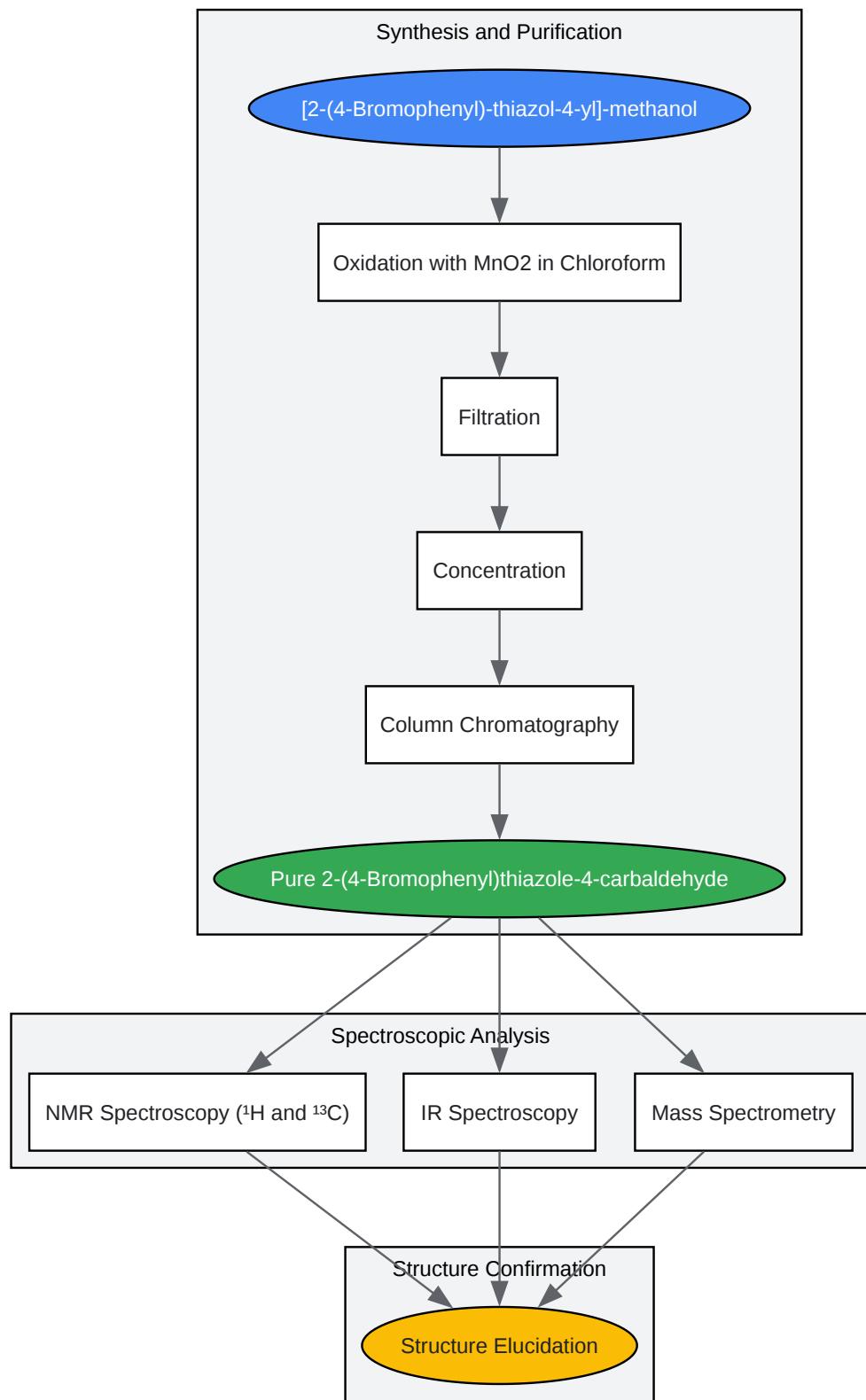
m/z	Interpretation
267/269	[M] <sup>+</sup> and [M+2] <sup>+</sup> molecular ion peaks, characteristic of the presence of a bromine atom.

## Visualizations

### Chemical Structure

Caption: Chemical structure of **2-(4-Bromophenyl)thiazole-4-carbaldehyde**.

## Workflow for Structure Elucidation



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Caption: Workflow for the synthesis and structure elucidation of the target compound.

## Conclusion

The structure of **2-(4-Bromophenyl)thiazole-4-carbaldehyde** is unequivocally confirmed through a combination of systematic synthesis and rigorous spectroscopic analysis. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate in the field of drug discovery and development.

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